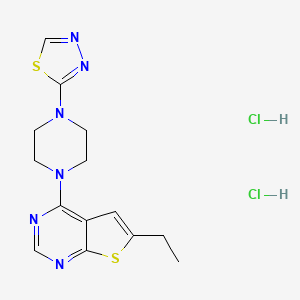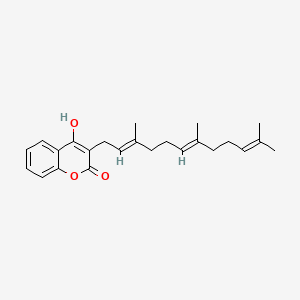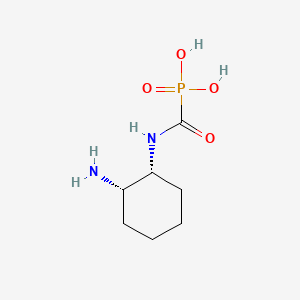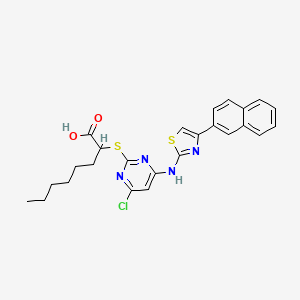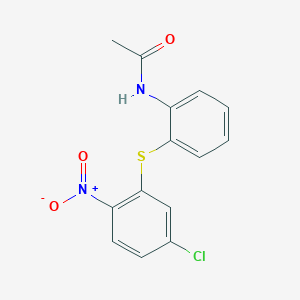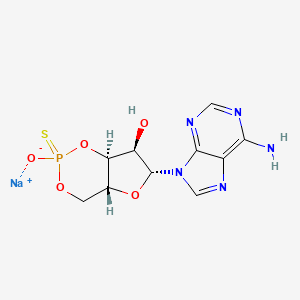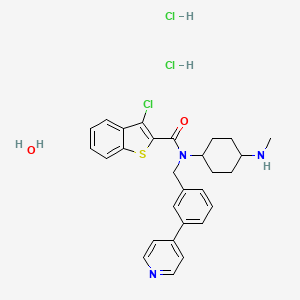
SAG dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SAG dihydrochloride is a potent Smoothened (Smo) receptor agonist . It is used to activate the Hedgehog signaling pathway and counteracts the inhibition of Smo by Cyclopamine . It is used for research purposes only .
Physical And Chemical Properties Analysis
SAG dihydrochloride is a lyophilized solid that is white to beige in color . It is soluble in water up to 20 mg/mL . It should be stored in a desiccated condition at a temperature of -20°C .
Wissenschaftliche Forschungsanwendungen
Smoothened Agonist
SAG dihydrochloride is a potent and cell-permeable smoothened (Smo) agonist . It activates the Hedgehog signaling pathway and counteracts the inhibition of Smo by Cyclopamine .
Sonic Hedgehog Pathway Agonist
SAG dihydrochloride has been used as a sonic hedgehog (SHH) pathway agonist . This pathway plays a crucial role in the regulation of cell growth, differentiation, and tissue patterning.
Study on Mouse Hippocampal Cells
Researchers have used SAG dihydrochloride to study its effects on mouse hippocampal cells . This research can provide insights into the role of the SHH pathway in the development and function of the nervous system.
Study on Mitochondrial Network in Zebrafish Embryo
SAG dihydrochloride has been used to determine its effects on the mitochondrial network in zebrafish embryos . This can help understand the role of the SHH pathway in early development and organogenesis.
Study on Murine Embryonic Fibroblasts
Researchers have used SAG dihydrochloride to study its effects on murine embryonic fibroblasts . This can shed light on the role of the SHH pathway in cell proliferation and differentiation.
Antagonizes Cyclopamine Action at the Smo Receptor
SAG dihydrochloride is known to antagonize the action of Cyclopamine at the Smo receptor . This makes it a valuable tool for studying the mechanisms of Smo receptor activation and inhibition.
Wirkmechanismus
Target of Action
SAG dihydrochloride is a potent Smoothened (Smo) receptor agonist . The Smo receptor is a key component of the Hedgehog signaling pathway, which plays a crucial role in embryogenesis and organogenesis .
Mode of Action
SAG dihydrochloride interacts with the Smo receptor, activating it . This activation counteracts the inhibitory effects of Cyclopamine, another Smo antagonist . The binding affinity of SAG dihydrochloride to the Smo receptor is quite high, with a dissociation constant (Kd) of 59 nM .
Biochemical Pathways
The activation of the Smo receptor by SAG dihydrochloride leads to the activation of the Hedgehog signaling pathway . This pathway is crucial for cell differentiation, growth, and tissue polarity. It is also involved in the maintenance of stem cells in adults .
Result of Action
The activation of the Hedgehog signaling pathway by SAG dihydrochloride can lead to various cellular effects, depending on the specific cell type and context. For example, it can promote cell differentiation and growth, or maintain stem cell populations .
Safety and Hazards
SAG dihydrochloride is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . This means it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It should be handled with care, avoiding skin and eye contact, and should not be released into the environment . In case of accidental ingestion, immediate medical attention should be sought .
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.2ClH.H2O/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXUQUYRWPGIQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849548 |
Source


|
| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364590-63-6 |
Source


|
| Record name | 3-Chloro-N-[4-(methylamino)cyclohexyl]-N-{[3-(pyridin-4-yl)phenyl]methyl}-1-benzothiophene-2-carboxamide--hydrogen chloride--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does SAG Dihydrochloride influence breast cancer cell migration?
A1: SAG Dihydrochloride is a smoothened (SMO) agonist, meaning it activates the Hedgehog (Hh) signaling pathway. [] This pathway plays a role in embryonic development but can be aberrantly activated in cancer. Research indicates that SAG Dihydrochloride promotes breast cancer cell migration by increasing the expression of Carbonic Anhydrase XII (CAXII), an enzyme involved in pH regulation and cell migration. [] Silencing SMO reduces CAXII expression and consequently diminishes cell migration. [] This effect is reversed by treating cells with SAG Dihydrochloride, demonstrating its ability to enhance migration through the Hh pathway and CAXII. [] Interestingly, this pro-migratory effect is hampered when CAXII is inhibited, suggesting CAXII is a key downstream effector of the Hh pathway in this context. []
Q2: Does the tumor microenvironment influence the effect of SAG Dihydrochloride on breast cancer cells?
A2: Yes, the research demonstrates that the impact of SMO silencing and SAG Dihydrochloride treatment on CAXII expression and cell migration persists within hypoxic and inflammatory microenvironments. [] These conditions are characteristic of the breast cancer tumor microenvironment, suggesting that the Hh pathway's control over CAXII expression and cell migration is relevant in a setting mimicking the in vivo tumor environment. [] This finding strengthens the potential of targeting the Hh pathway and CAXII as a therapeutic strategy for breast cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

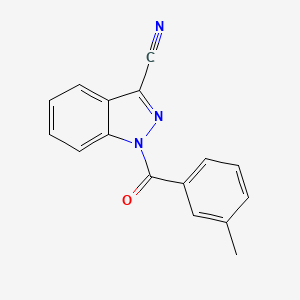

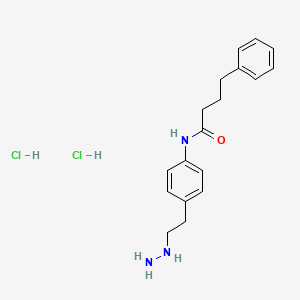

![(4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone](/img/structure/B560366.png)
![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
